![molecular formula C55H62I4N6S2 B1262448 1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide](/img/structure/B1262448.png)
1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ToTo-3 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a ToTo-3(4+).
Aplicaciones Científicas De Investigación
DNA Interaction and Binding Studies
Bis-intercalation in DNA : This compound, often referred to as TOTO, selectively binds to double-stranded DNA (dsDNA) via bis-intercalation. Each chromophore of the dye is sandwiched between two base pairs, and the linker spans two base pairs in the minor groove. This binding is sequence selective, with a preference for certain DNA sequences (Petersen et al., 1999).
Structural DNA Complex Studies : Using 1H NMR spectroscopy, the solution structure of a DNA oligonucleotide complexed with TOTO has been determined, offering insights into the local DNA structure distortions upon complex formation. This has implications for understanding DNA-protein interactions and DNA mechanics (Spielmann et al., 1995).
Fluorescent DNA Labeling : TOTO and its analogues show potential in fluorescent DNA labeling due to their high fluorescence quantum yields when bound to dsDNA. This property is essential for DNA visualization and quantification in various biological and medical research applications (Rye et al., 1992).
Spectral Analysis for DNA–Dye Interaction : The dye's interaction with DNA has been studied using UV-Vis spectroscopy, offering a method to analyze the stoichiometry of the dye-DNA complex. This has applications in biophysical studies of DNA and in developing DNA-based sensors (Hilal & Taylor, 2007).
NMR Investigations in DNA Binding : NMR spectroscopy has been employed to investigate the binding of TOTO and its analogues to various dsDNA oligonucleotides, providing valuable insights into the nature of the interaction and the preferred binding sites (Jacobsen et al., 1995).
Biophysical and Spectroscopic Studies
Surface-Enhanced Raman Spectroscopic Investigations : The dye has been used in surface-enhanced Raman spectroscopic studies, which can provide detailed information about the dye's adsorption geometry and interaction with surfaces. This has potential applications in material science and sensor development (Nissum et al., 1995).
Thermodynamic Characterization : The thermodynamic aspects of the dye's dimerization have been explored, which is significant for understanding its chemical behavior and potential applications in thermodynamic studies (Ghasemi et al., 2004).
Other Applications
Protective Effects in Chromatin : Studies have shown the protective effect of vitamin C against double-strand breaks in chromatin stained with a similar cyanine dye. This research provides insights into DNA damage prevention and cellular protection mechanisms (Yoshikawa et al., 2006).
Synthesis of Piperidines and Julolidines : The dye has been used as a basis for synthesizing other compounds like substituted piperidines and julolidines, which are important in chemical and pharmaceutical research (Katritzky et al., 1999).
Propiedades
Fórmula molecular |
C55H62I4N6S2 |
|---|---|
Peso molecular |
1378.9 g/mol |
Nombre IUPAC |
[8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium;tetraiodide |
InChI |
InChI=1S/C55H62N6S2.4HI/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55;;;;/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
ZHCARZIOVPWZCF-UHFFFAOYSA-J |
SMILES isomérico |
CN1/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C/6\SC7=CC=CC=C7N6C)/SC8=CC=CC=C18.[I-].[I-].[I-].[I-] |
SMILES canónico |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



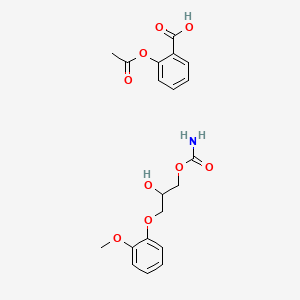

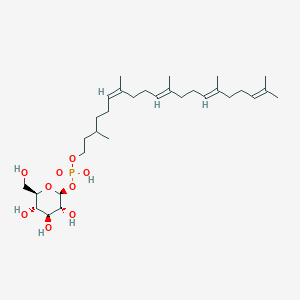

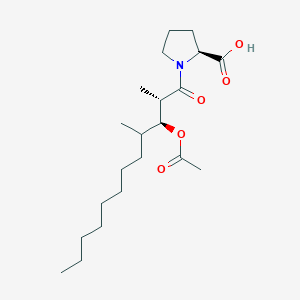
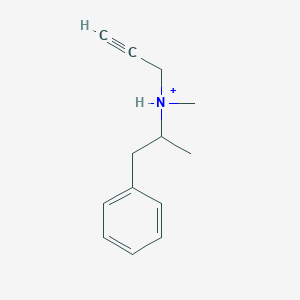
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
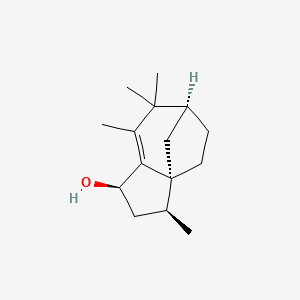
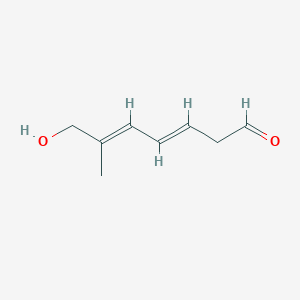

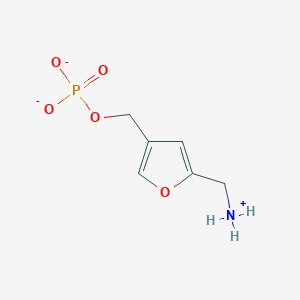


![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)